molecular formula C26H26N2O5 B12496062 Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12496062
M. Wt: 446.5 g/mol
InChI Key: KVTNJEVVBYIMFC-UHFFFAOYSA-N
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Description

METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a benzamido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the benzamido group may produce primary or secondary amines.

Scientific Research Applications

METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and benzamido groups may facilitate binding to active sites, while the morpholine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring and benzamido group in METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE distinguishes it from other similar compounds

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C26H26N2O5/c1-31-26(30)23-17-21(10-11-24(23)28-12-14-32-15-13-28)27-25(29)20-8-5-9-22(16-20)33-18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,27,29)

InChI Key

KVTNJEVVBYIMFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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